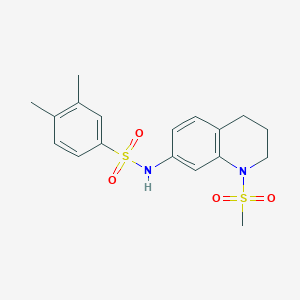

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide

Description

This compound is a dual-substituted tetrahydroquinoline derivative featuring a methanesulfonyl group at the 1-position and a 3,4-dimethylbenzenesulfonamide moiety at the 7-position. Its structure combines sulfonamide functionalities with a partially saturated quinoline scaffold, which is often associated with biological activities such as carbonic anhydrase (CA) inhibition .

Properties

IUPAC Name |

3,4-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-13-6-9-17(11-14(13)2)26(23,24)19-16-8-7-15-5-4-10-20(18(15)12-16)25(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVPSQZXXALXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Quinoline

Quinoline is hydrogenated under high-pressure H₂ (50–100 atm) in the presence of a platinum oxide catalyst in acetic acid at 80–100°C. This yields 1,2,3,4-tetrahydroquinoline, which is subsequently nitrated and reduced to introduce the amine group at the 7-position.

Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrogenation | H₂ (50 atm), PtO₂, acetic acid, 100°C | 85–90 |

| Nitration | HNO₃, H₂SO₄, 0°C | 70–75 |

| Reduction | Fe/HCl, ethanol, reflux | 80–85 |

Methanesulfonylation of 1,2,3,4-Tetrahydroquinolin-7-amine

The primary amine is sulfonylated using methanesulfonyl chloride under basic conditions to prevent HCl-induced side reactions.

Optimization of Sulfonylation

Triethylamine (2.5 eq) is added to a solution of 1,2,3,4-tetrahydroquinolin-7-amine (1 eq) in anhydrous dichloromethane at 0°C. Methanesulfonyl chloride (1.2 eq) is introduced dropwise, and the reaction is stirred at room temperature for 12 hours.

Key Parameters

- Solvent : Anhydrous dichloromethane (avoiding protic solvents)

- Base : Triethylamine (scavenges HCl, prevents amine protonation)

- Temperature : 0°C → room temperature (previents exothermic side reactions)

Analytical Validation

- ¹H NMR : Disappearance of NH₂ signals at δ 1.5–2.0 ppm; appearance of SO₂CH₃ singlet at δ 3.0–3.1 ppm.

- HR-MS : [M+H]⁺ calculated for C₁₀H₁₄N₂O₂S: 257.0722; observed: 257.0725.

Coupling with 3,4-Dimethylbenzenesulfonyl Chloride

The secondary amine undergoes sulfonamide formation with 3,4-dimethylbenzenesulfonyl chloride. This step requires careful stoichiometry to avoid over-sulfonylation.

Reaction Protocol

A solution of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)amine (1 eq) in anhydrous acetonitrile is treated with 3,4-dimethylbenzenesulfonyl chloride (1.1 eq) and triethylamine (3 eq). The mixture is stirred at room temperature for 24 hours, followed by aqueous workup and column chromatography.

Optimization Insights

- Solvent Choice : Acetonitrile enhances solubility of sulfonyl chloride and amine.

- Stoichiometry : Excess sulfonyl chloride (1.1 eq) ensures complete reaction without dimerization.

- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the product in >90% purity.

Spectroscopic Data

- ¹³C NMR : Signals at δ 21.5 (CH₃, dimethyl), 44.8 (SO₂CH₃), 125–140 (aromatic carbons).

- IR : Strong absorptions at 1160 cm⁻¹ (S=O asymmetric) and 1360 cm⁻¹ (S=O symmetric).

Alternative Pathways and Comparative Analysis

One-Pot Sulfonylation

A patent-disclosed method combines methanesulfonylation and benzene sulfonamide formation in a single pot using sequential addition of sulfonyl chlorides. While this reduces steps, yields are lower (65–70%) due to competing reactions.

Solid-Phase Synthesis

Immobilization of the tetrahydroquinoline amine on Wang resin enables iterative sulfonylation, though scalability remains limited.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis substitutes triethylamine with cheaper K₂CO₃, though reaction times increase to 48 hours.

Waste Management

HCl byproducts are neutralized with NaOH, generating NaCl for safe disposal.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, enabling a comparative analysis:

Key Structural and Functional Differences:

Substituent Position and Type: The target compound’s 1-methanesulfonyl group distinguishes it from 24 (2-oxo) and 25 (1-methyl). The 3,4-dimethylbenzenesulfonamide at position 7 introduces steric bulk and hydrophobicity, which may improve target binding (e.g., CA isoforms) compared to simpler sulfonamides in 24 and 25.

Biological Activity :

- Compounds like 24 show moderate CA II inhibition (IC₅₀ ~50 nM), while 23 (maleic acid derivative) exhibits weaker activity (>300 nM) . The target’s dual sulfonamide groups may synergize to enhance potency or isoform selectivity (e.g., CA IX, a tumor-associated isoform).

Synthetic Complexity :

- The target compound likely requires sequential functionalization: initial methanesulfonylation at position 1 (similar to 25 ’s methylation) followed by benzene sulfonamide coupling at position 7 (analogous to 21 ’s amide bond formation). Solvent choice (e.g., DMF vs. THF) and catalysts (e.g., carbodiimides) would influence yield .

Research Findings and Implications

- Carbonic Anhydrase Inhibition: highlights that sulfonamide-substituted tetrahydroquinolines exhibit CA inhibitory activity.

- Safety Considerations: While the target compound’s toxicity is unreported, analogs like 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide () demonstrate hazards such as acute oral toxicity (H302) and respiratory irritation (H335). Proper handling (e.g., ventilation, PPE) is critical for sulfonamide derivatives .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

- Chemical Formula : C19H22N2O5S

- Molecular Weight : 390.45338 g/mol

- IUPAC Name : this compound

The compound features a tetrahydroquinoline core with methanesulfonyl and dimethylbenzene substitutions, which may enhance its biological activity through improved lipophilicity and receptor interactions.

Structural Representation

| Property | Value |

|---|---|

| Chemical Formula | C19H22N2O5S |

| Molecular Weight | 390.45338 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains. For example:

- Minimum Inhibitory Concentrations (MIC) : The compound showed significant inhibition against MRSA, E. coli, K. pneumoniae, and P. aeruginosa.

A comparative study highlighted that the compound's antibacterial activity was comparable to established antibiotics like ceftriaxone.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may inhibit certain kinases or proteases involved in cancer cell signaling pathways:

- Mechanism of Action : It potentially disrupts cellular signaling leading to reduced proliferation of cancer cells.

Case Studies

A recent study evaluated the efficacy of related compounds with similar structures. The findings indicated that derivatives of the tetrahydroquinoline core displayed varying degrees of anti-inflammatory and anticancer activities:

| Compound | Activity Type | Inhibition (%) |

|---|---|---|

| 7a | Anti-inflammatory | 74.1 |

| 7b | Anti-inflammatory | 76.1 |

| 7g | Antibacterial | >85 |

These results suggest that modifications to the tetrahydroquinoline structure can significantly influence biological activity.

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- Receptor Interaction : It could bind to specific receptors involved in inflammatory responses or cancer progression.

Q & A

Q. How is N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzene-1-sulfonamide synthesized, and what are the critical optimization parameters?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Construct the tetrahydroquinoline scaffold via cyclization of aniline derivatives or reductive amination of quinoline precursors .

Sulfonylation : Introduce the methanesulfonyl group at the 1-position using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Coupling Reaction : Attach the 3,4-dimethylbenzenesulfonamide moiety via nucleophilic substitution or amide coupling, often employing catalysts like DMAP or carbodiimides .

Key Optimization Parameters :

- Temperature control (e.g., 0–25°C for sulfonylation to avoid side reactions).

- Solvent selection (e.g., dichloromethane or DMF for solubility and reactivity).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What spectroscopic and computational methods are employed for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify proton environments and confirm substitution patterns (e.g., methyl groups at 3,4-positions, tetrahydroquinoline protons) . - Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~463) .

- Infrared (IR) Spectroscopy : Confirms sulfonamide (-SO₂NH-) and sulfonyl (-SO₂-) groups via stretches at 1150–1350 cm⁻¹ .

- Computational Modeling : Molecular docking or DFT calculations predict bioactive conformations and electronic properties .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic challenges in this compound’s structural analysis?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data (e.g., synchrotron sources for twinned crystals or low-resolution datasets) .

- Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods, particularly useful for sulfonamide-containing structures .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Challenges include modeling disorder in the methanesulfonyl group or tetrahydroquinoline ring .

- Validation : Check for R-factor convergence (<0.05) and validate geometry using CCDC databases .

Q. How to design structure-activity relationship (SAR) studies to evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace methanesulfonyl with ethanesulfonyl or vary dimethylbenzene positions) .

- Biological Assays :

- Enzyme Inhibition : Test against dihydropteroate synthase (DHPS) or carbonic anhydrase isoforms via fluorometric assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., SH-SY5Y) with IC₅₀ calculations .

- Data Correlation : Compare logP, polar surface area, and IC₅₀ values to identify key pharmacophores (e.g., sulfonamide position impacts potency) .

Example SAR Table :

| Substituent (R) | LogP | DHPS IC₅₀ (µM) |

|---|---|---|

| Methanesulfonyl | 2.1 | 0.45 |

| Ethanesulfonyl | 2.4 | 0.78 |

| Phenylsulfonyl | 3.0 | 1.20 |

Q. How to resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell line specificity, oxidative stress models vs. normoxia) .

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., identical serum concentrations, passage numbers) .

- Mechanistic Studies : Use knockout cell lines or siRNA to confirm target engagement (e.g., silencing DHPS to validate antibacterial activity) .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .

Additional Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.